Cas no 33667-53-7 (Methyl 1-methylazetidine-2-carboxylate)
Methyl 1-methylazetidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 1-methylazetidine-2-carboxylate
- 1-methyl-azetidine-2-carboxylic acid methyl ester
- N-Methyl-2-carbomethoxyazetidine
- Methyl 1-methyl-2-azetidinecarboxylate #
- Methyl 1-methylazetidine-2-carboxylate
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- Inchi: 1S/C6H11NO2/c1-7-4-3-5(7)6(8)9-2/h5H,3-4H2,1-2H3
- InChI Key: OBTIFDXJYCRQBH-UHFFFAOYSA-N
- SMILES: O(C)C(C1CCN1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 124
- XLogP3: 0.4
- Topological Polar Surface Area: 29.5
Methyl 1-methylazetidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM460134-250mg |
methyl 1-methylazetidine-2-carboxylate |
33667-53-7 | 95%+ | 250mg |
$353 | 2023-02-02 | |
| Chemenu | CM460134-500mg |
methyl 1-methylazetidine-2-carboxylate |
33667-53-7 | 95%+ | 500mg |
$648 | 2023-02-02 | |
| Chemenu | CM460134-1g |
methyl 1-methylazetidine-2-carboxylate |
33667-53-7 | 95%+ | 1g |
$822 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550947-1g |
Methyl 1-methylazetidine-2-carboxylate |
33667-53-7 | 98% | 1g |
¥5216.00 | 2024-05-18 | |
| A2B Chem LLC | AW31779-50mg |
methyl 1-methylazetidine-2-carboxylate |
33667-53-7 | 85% | 50mg |
$405.00 | 2024-04-20 | |
| A2B Chem LLC | AW31779-100mg |
methyl 1-methylazetidine-2-carboxylate |
33667-53-7 | 85% | 100mg |
$503.00 | 2024-04-20 | |
| A2B Chem LLC | AW31779-250mg |
methyl 1-methylazetidine-2-carboxylate |
33667-53-7 | 85% | 250mg |
$632.00 | 2024-04-20 | |
| A2B Chem LLC | AW31779-500mg |
methyl 1-methylazetidine-2-carboxylate |
33667-53-7 | 85% | 500mg |
$882.00 | 2024-04-20 | |
| A2B Chem LLC | AW31779-1g |
methyl 1-methylazetidine-2-carboxylate |
33667-53-7 | 85% | 1g |
$1075.00 | 2024-04-20 | |
| A2B Chem LLC | AW31779-2.5g |
methyl 1-methylazetidine-2-carboxylate |
33667-53-7 | 85% | 2.5g |
$1911.00 | 2024-04-20 |
Methyl 1-methylazetidine-2-carboxylate Suppliers
Methyl 1-methylazetidine-2-carboxylate Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Methyl 1-methylazetidine-2-carboxylate
Recent Advances in the Application of Methyl 1-methylazetidine-2-carboxylate (CAS: 33667-53-7) in Chemical Biology and Pharmaceutical Research
Methyl 1-methylazetidine-2-carboxylate (CAS: 33667-53-7) is a versatile heterocyclic compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its azetidine ring structure, serves as a valuable building block for the synthesis of novel bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of modulators for protein-protein interactions and enzyme inhibitors. The unique conformational constraints imposed by the azetidine ring contribute to its ability to enhance binding affinity and selectivity in target engagement.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 1-methylazetidine-2-carboxylate as a key intermediate in the synthesis of selective kinase inhibitors. Researchers utilized this compound to develop a series of derivatives that exhibited potent activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study reported that the incorporation of the azetidine moiety improved the metabolic stability of the inhibitors while maintaining their inhibitory potency. These findings underscore the compound's potential in addressing challenges related to drug metabolism and pharmacokinetics.
In the field of chemical biology, Methyl 1-methylazetidine-2-carboxylate has been employed as a scaffold for the design of covalent inhibitors. A recent publication in ACS Chemical Biology detailed its use in developing irreversible inhibitors of cysteine proteases, which play crucial roles in various pathological processes. The researchers leveraged the reactivity of the carboxylate group to introduce electrophilic warheads, enabling selective covalent modification of the target enzymes. This approach not only enhanced the inhibitors' specificity but also provided insights into the structural requirements for effective covalent inhibition.
The compound's application extends to peptide mimetics and macrocyclic drug design. A 2024 study in Nature Communications reported the successful incorporation of Methyl 1-methylazetidine-2-carboxylate into cyclic peptides targeting G protein-coupled receptors (GPCRs). The constrained azetidine structure was found to stabilize specific peptide conformations that are favorable for GPCR binding, leading to improved receptor subtype selectivity. This advancement opens new avenues for the development of peptide-based therapeutics with enhanced stability and bioavailability.
From a synthetic chemistry perspective, recent innovations have focused on improving the efficiency of Methyl 1-methylazetidine-2-carboxylate production. A paper in Organic Process Research & Development described a novel catalytic asymmetric synthesis route that achieves high enantiomeric purity while reducing the number of synthetic steps. This methodological advancement addresses previous challenges in the large-scale production of enantiomerically pure azetidine derivatives, facilitating their broader application in medicinal chemistry.
Looking forward, the unique properties of Methyl 1-methylazetidine-2-carboxylate position it as a promising candidate for addressing current limitations in drug discovery. Its applications span from small molecule therapeutics to peptide-based drugs, with particular relevance in targeting challenging protein classes. Future research directions may explore its potential in PROTAC (proteolysis targeting chimera) design and as a component of RNA-targeting small molecules, further expanding its impact on pharmaceutical innovation.
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